Yttrium methoxyethoxide

sol-gel phosphor films Y₂O₃ crystallization temperature yttrium precursor comparison

Yttrium methoxyethoxide, Y(OCH₂CH₂OCH₃)₃ (CAS 115668-57-0), is a metal alkoxide precursor of the methoxyethoxide subclass, distinguished from conventional alkoxides by the presence of a chelating ether-oxygen in each ligand. This ligand architecture confers quantifiably different hydrolysis behavior, solution aggregation state, and thermal conversion profiles relative to yttrium isopropoxide, yttrium nitrate, and yttrium acetate—the three most commonly interchanged yttrium sources in sol-gel oxide synthesis.

Molecular Formula C9H24O6Y
Molecular Weight 317.19 g/mol
Cat. No. B12057041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium methoxyethoxide
Molecular FormulaC9H24O6Y
Molecular Weight317.19 g/mol
Structural Identifiers
SMILESCOCCO.COCCO.COCCO.[Y]
InChIInChI=1S/3C3H8O2.Y/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3;
InChIKeyBRNAQMQKTAZZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yttrium Methoxyethoxide for Sol-Gel Procurement: Core Identity and Comparator Landscape


Yttrium methoxyethoxide, Y(OCH₂CH₂OCH₃)₃ (CAS 115668-57-0), is a metal alkoxide precursor of the methoxyethoxide subclass, distinguished from conventional alkoxides by the presence of a chelating ether-oxygen in each ligand [1]. This ligand architecture confers quantifiably different hydrolysis behavior, solution aggregation state, and thermal conversion profiles relative to yttrium isopropoxide, yttrium nitrate, and yttrium acetate—the three most commonly interchanged yttrium sources in sol-gel oxide synthesis [2]. It is supplied commercially as a pre-formulated solution in 2-methoxyethanol at concentrations of 5% w/v or 15–18% w/v .

Why Yttrium Isopropoxide or Nitrate Cannot Be Dropped into a Yttrium Methoxyethoxide Workflow


Substituting yttrium methoxyethoxide with an alternative yttrium source without re-optimizing the entire thermal budget and anti-hydrolysis protocol can produce qualitatively different outcomes: a different oxide crystallization onset temperature [1], a different hydrolysis rate that alters film morphology [2], and a different solution-state nuclearity that changes the molecular homogeneity of multi-cation gels [3]. These differences are not marginal—they shift the processing window by approximately 100 °C in the case of Y₂O₃ crystallization [1]—and they are rooted in the chelating methoxyethoxy ligand, which is absent from isopropoxide, nitrate, and acetate precursors.

Yttrium Methoxyethoxide: Comparator-Backed Quantitative Differentiation Evidence for Procurement Decisions


Y₂O₃ Crystallization Onset Lowered by ~100 °C Relative to Yttrium Isopropoxide

In a direct head-to-head comparison within the same study, Y₂O₃:Eu³⁺ phosphor films prepared from yttrium 2-methoxyethoxide begin to crystallize at approximately 550 °C, whereas films prepared from yttrium isopropoxide require approximately 650 °C [1]. The authors explicitly state this 100 °C lower crystallization temperature is an important property for host selection [1].

sol-gel phosphor films Y₂O₃ crystallization temperature yttrium precursor comparison

Hydrolytic Sensitivity Rating 7 vs. Rating 8 for Yttrium Isopropoxide: Quantified Slower Moisture Reactivity

Yttrium methoxyethoxide carries a hydrolytic sensitivity rating of 7 on the standard vendor scale, defined as 'reacts slowly with moisture/water' . In contrast, yttrium isopropoxide is rated 8, defined as 'reacts rapidly with moisture, water, protic solvents' . The Yanovskaya et al. study independently confirms that methoxyethoxides as a class 'demonstrate higher stability in organic solvents than alkoxides' because 'chelating properties of the ether oxygen cause considerable stability of methoxyethoxides to hydrolysis in comparison with the derivatives of aliphatic alcohols' [1].

hydrolytic stability alkoxide precursor handling moisture sensitivity scale

Solution-State Pentamer vs. Solid-State Decamer: Aggregation Degree Dictates Molecular Homogeneity in Multi-Cation Gels

In the solid state, yttrium methoxyethoxide exists as a centrosymmetric cyclic decamer [Y(OC₂H₄OMe)₃]₁₀ with 10 hepta-coordinated yttrium atoms [1]. However, upon dissolution in 2-methoxyethanol, it reorganizes into a pentanuclear square-pyramidal Y₅ framework, as confirmed by EXAFS spectroscopy [2][3]. This solution-state pentamer is structurally analogous to the well-known Y₅O(OⁱPr)₁₃ core, yet the methoxyethoxide variant retains the pentameric assembly without requiring an oxo ligand, and—critically—the addition of Lewis bases such as ⁱPrOH or THF does not alter this aggregation degree [2]. By contrast, addition of chelating Hacac causes stepwise degradation of the pentameric framework, offering predictable and tunable cluster disassembly [2].

EXAFS alkoxide structure pentanuclear yttrium cluster sol-gel precursor aggregation

No Additional Chelating Agent Required: Simplified Formulation vs. Yttrium Acetate Routes

The yttrium 2-methoxyethoxide route to Y₂O₃:Eu³⁺ phosphor films requires 'only the precursor and solvent, without the need of complicated chemical modification processes or additional chelating agents' [1]. In contrast, the yttrium acetate approach requires the addition of diethylenetriamine (DETA) as a chelating agent to control reactivity, which may introduce luminescent quenching species into the phosphor film [1]. The intrinsic chelation provided by the ether-oxygen of the 2-methoxyethoxide ligand is responsible for this built-in reactivity control [2].

chelating agent elimination yttrium acetate DETA phosphor film formulation simplicity

YBCO Superconductor Precursor: Demonstrated Multi-Cation Sol Stability with Barium and Copper Alkoxides

Yttrium methoxyethoxide, in combination with barium methoxyethoxide and copper(II) alkoxides, forms stable, homogeneous YBa₂Cu₃O₇₋δ precursor sols in a 2-methoxyethanol/methyl ethyl ketone/toluene/diisopropyl ketone solvent system [1][2]. These sols produce c-axis oriented YBCO films on sapphire and SrTiO₃ substrates with T_c(zero) values reaching 105–115 K for related thallium-based superconductors prepared via the analogous methoxyethoxide route [2]. The methoxyethoxide ligand's ability to compatibilize yttrium, barium, and copper in a single stable solution is a non-trivial advantage over isopropoxide-based YBCO routes, which often suffer from component segregation [3].

YBCO sol-gel precursor high-Tc superconductor multi-component alkoxide solution

Pre-Formulated Liquid Delivery: Consistent Yttrium Content vs. Solid-Handling Variability of Acetate and Nitrate

Yttrium methoxyethoxide is commercially supplied as a pre-formulated solution at certified concentrations: 5% w/v (Thermo Scientific/Alfa Aesar) or 15–18% in methoxyethanol (Gelest AKY927) . This eliminates the weighing-out variability and hydration-state uncertainty associated with solid precursors. Yttrium nitrate hexahydrate is hygroscopic , and yttrium acetate hydrate has variable water content depending on storage history, introducing batch-to-batch yttrium content uncertainty that requires re-titration.

pre-formulated precursor solution yttrium content reproducibility liquid chemical delivery

Yttrium Methoxyethoxide Procurement: Evidence-Backed Application Scenarios Where Differentiation Is Decisive


Low-Thermal-Budget Y₂O₃-Based Phosphor Thin Films for Display and Lighting

Procurement teams developing Y₂O₃:Eu³⁺ or other rare-earth-doped yttria phosphor films on glass or flexible substrates should specify yttrium methoxyethoxide because it crystallizes Y₂O₃ at ~550 °C—100 °C lower than yttrium isopropoxide [1]—and requires no additional chelating agent, minimizing organic residue quenching [1]. This thermal advantage is quantified by XRD evidence and directly enables compatibility with soda-lime glass substrates (T_g ≈ 520–600 °C).

YBCO High-Temperature Superconductor Thin-Film Fabrication via Sol-Gel Dip-Coating

Researchers and pilot-line operators producing c-axis oriented YBa₂Cu₃O₇₋δ films for SQUID magnetometers or coated conductors should select yttrium methoxyethoxide as the yttrium source because it is the only yttrium alkoxide with a published, validated tri-metal alkoxide sol formulation (with barium methoxyethoxide and copper alkoxides) that yields single-phase YBCO at 850 °C with confirmed c-axis orientation [1][2]. In situ neutron diffraction confirms YBCO phase formation as early as 700 °C [2].

Multi-Cation Garnet Phosphor Synthesis (YAG:Ce, YbAG) Requiring Atomic-Level Cation Homogeneity

For Y₃Al₅O₁₂ (YAG) and related garnet phosphors where yttrium must be intimately mixed with aluminum or other cations before firing, yttrium methoxyethoxide's defined pentameric solution structure [1] provides a structurally characterized building block for co-hydrolysis with other methoxyethoxides, enabling molecular-level mixing that is harder to achieve with the decameric-only or polydisperse aggregates formed by simple yttrium isopropoxide in alcoholic solvents.

Yttria-Stabilized Zirconia (YSZ) Electrolyte Films for Solid Oxide Fuel Cells

Procurement groups fabricating YSZ electrolyte layers via sol-gel coating benefit from yttrium methoxyethoxide's pre-formulated liquid delivery (15–18% w/v in methoxyethanol, viscosity 5–6 cSt [1]) and the compound's slower hydrolysis rate (sensitivity rating 7 [1]), which together enable reproducible liquid metering and extended pot life in continuous coating lines without the immediate gelation problems associated with yttrium isopropoxide (rating 8) [2].

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